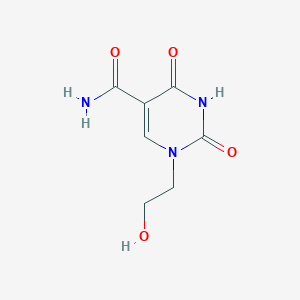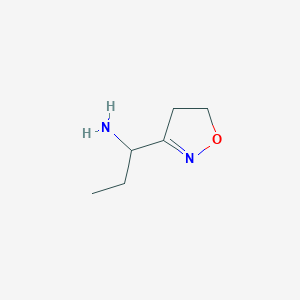
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine is a heterocyclic compound that contains an oxazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine can be synthesized through a 1,3-dipolar cycloaddition reaction. This involves the reaction of nitrile oxides with alkenes or alkynes to form the oxazoline ring . The reaction typically occurs at room temperature in methanol or other solvents, with reaction times varying from 5 to 10 hours depending on the specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Amino alcohols.
Substitution: Alkylated amines.
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine is not fully understood. it is believed to interact with various molecular targets through its oxazoline ring and amine group. These interactions can lead to the modulation of biological pathways, making it a compound of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydro-1,2-oxazole: Similar structure but lacks the propan-1-amine group.
1,2-Oxazole: Contains an oxazole ring but differs in the degree of saturation and functional groups.
Imidazole: Another heterocyclic compound with a different ring structure and nitrogen positioning.
Uniqueness
1-(4,5-Dihydro-1,2-oxazol-3-yl)propan-1-amine is unique due to its combination of an oxazoline ring and an amine group, which provides distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C6H12N2O |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-(4,5-dihydro-1,2-oxazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N2O/c1-2-5(7)6-3-4-9-8-6/h5H,2-4,7H2,1H3 |
InChI-Schlüssel |
UNSJLLPJFJIFPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=NOCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




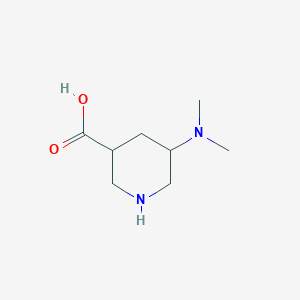
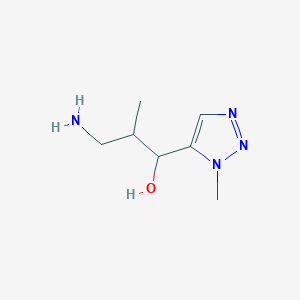

![2-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13205363.png)


amine](/img/structure/B13205387.png)

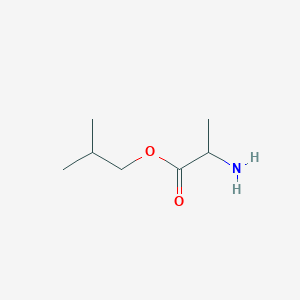
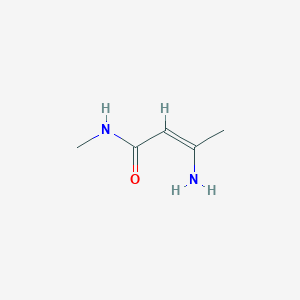
![2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)
